Cas no 771574-78-8 (2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile)
![2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile structure](https://ja.kuujia.com/images/noimg.png)
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile 化学的及び物理的性質
名前と識別子
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- 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
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2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3Y-5021-1MG |
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile |
771574-78-8 | >90% | 1mg |
£37.00 | 2023-04-20 | |
Key Organics Ltd | 3Y-5021-0.5G |
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile |
771574-78-8 | >90% | 0.5 g |
£385.00 | 2023-04-20 | |
Key Organics Ltd | 3Y-5021-5G |
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile |
771574-78-8 | >90% | 5g |
£3,080.00 | 2023-04-20 | |
Key Organics Ltd | 3Y-5021-10G |
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile |
771574-78-8 | >90% | 10g |
£5,775.00 | 2023-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00880354-1g |
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile |
771574-78-8 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 3Y-5021-1G |
2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile |
771574-78-8 | >90% | 1g |
£770.00 | 2023-04-20 | |
A2B Chem LLC | AI71936-1mg |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile |
771574-78-8 | >90% | 1mg |
$201.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618371-10mg |
2-((5-Methoxy-1H-indol-3-yl)methylene)malononitrile |
771574-78-8 | 98% | 10mg |
¥800.00 | 2024-07-28 | |
A2B Chem LLC | AI71936-5mg |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile |
771574-78-8 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618371-1mg |
2-((5-Methoxy-1H-indol-3-yl)methylene)malononitrile |
771574-78-8 | 98% | 1mg |
¥499.00 | 2024-07-28 |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrileに関する追加情報
Introduction to 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile (CAS No. 771574-78-8)
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile, identified by its Chemical Abstracts Service (CAS) number 771574-78-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 5-methoxy-1H-indol-3-yl moiety and a methylidene group within its backbone suggests intriguing electronic and steric properties that make it a valuable candidate for further investigation.
The compound’s structure consists of a propanedinitrile core, which is a well-known functional group in synthetic chemistry, often employed in the development of bioactive molecules. The integration of the 5-methoxyindole moiety introduces aromaticity and potential hydrogen bonding capabilities, which are critical for molecular recognition processes. Such features are frequently exploited in the design of pharmacophores targeting various biological pathways.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. The 5-methoxyindole scaffold, in particular, has been extensively studied for its roles in modulating neurological functions, anti-inflammatory responses, and even antitumor properties. This has spurred interest in compounds like 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile, as they may serve as lead structures or intermediates in the synthesis of novel therapeutic agents.
The methylidene group within the molecule contributes to its reactivity, allowing for further functionalization through cross-coupling reactions or condensation processes. This flexibility makes it an attractive building block for chemists aiming to develop complex molecular architectures. Additionally, the nitrile groups present in the propanedinitrile moiety can participate in hydrogen bonding interactions and may influence the compound’s solubility and metabolic stability.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug-like properties. The combination of aromaticity from the indole ring and electrophilic centers from the nitrile and methylidene groups provides a rich chemical space for exploration. Computational studies have begun to shed light on how these structural features might interact with biological targets, offering insights into potential therapeutic applications.
One notable area of investigation involves using 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile as a precursor for more complex molecules. For instance, researchers have explored its utility in generating heterocyclic frameworks that mimic natural products known for their pharmacological effects. By leveraging its reactive sites, scientists can design derivatives with enhanced binding affinity or selectivity for specific receptors or enzymes.
The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available precursors such as indole derivatives and cyanoacetic esters. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing reaction times and improving yields. These improvements are crucial for scaling up production and conducting large-scale screenings in drug discovery programs.
From a computational chemistry perspective, density functional theory (DFT) calculations have been employed to understand the electronic properties of 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile. These studies have revealed insights into its optimized geometry, vibrational modes, and electronic distribution, which are essential for predicting its behavior in biological systems. Such theoretical approaches complement experimental work by providing rapid assessments of molecular interactions without the need for extensive laboratory resources.
The pharmaceutical industry has shown particular interest in indole-based compounds due to their broad spectrum of biological activities. While no direct therapeutic applications have been fully validated for 771574-78-8, its structural motifs align with known pharmacophores that exhibit promising results in preclinical studies. This has positioned it as a compound of interest for academic researchers and industrial chemists alike.
In conclusion, 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile (CAS No. 771574-78-8) represents an intriguing molecule with potential applications across multiple domains of chemical research. Its unique structural features—combining aromaticity with electrophilic centers—make it a versatile scaffold for further exploration. As synthetic techniques continue to evolve and computational methods become more sophisticated, compounds like this one will undoubtedly play a pivotal role in advancing our understanding of molecular interactions and developing new therapeutic strategies.
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